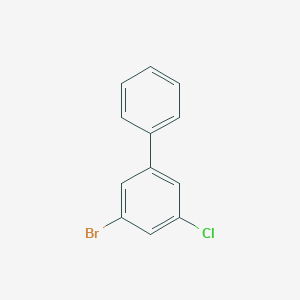

3-Bromo-5-chlorobiphenyl

Description

Significance of Halogenated Biphenyl (B1667301) Scaffolds in Modern Chemical Synthesis

Halogenated biphenyls are a class of organic compounds that have garnered significant attention in modern chemical synthesis. Their rigid backbone and the presence of halogen substituents make them valuable building blocks for a wide array of complex molecules. rsc.org The introduction of halogens into the biphenyl structure can influence the molecule's electronic properties, reactivity, and biological activity. researchgate.net These scaffolds are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mdpi.com The carbon-halogen bond provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, which are fundamental for the construction of intricate molecular architectures. rsc.org The ability to selectively introduce different halogens at specific positions on the biphenyl rings allows for fine-tuning of the molecule's properties to suit a particular application.

Overview of Dihalogenated Biphenyl Structural Motifs and Their Research Relevance

Dihalogenated biphenyls, which contain two halogen atoms on the biphenyl framework, represent a particularly important subclass. The specific arrangement of these halogens can lead to unique structural and electronic characteristics. For instance, the planarity of the biphenyl system, which is crucial for certain biological interactions, is influenced by the presence and position of ortho-substituents. nih.gov The diverse substitution patterns possible with dihalogenated biphenyls contribute to their broad research relevance. They serve as key intermediates in the synthesis of various biologically active compounds and are also investigated for their potential in materials science, such as in the development of liquid crystals and organic light-emitting diodes (OLEDs). rsc.org The study of dihalogenated biphenyls also extends to understanding their environmental presence and behavior, particularly in the context of polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs). nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-5-phenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrCl/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLJTKRBBCLGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126866-35-1 | |

| Record name | 3-Bromo-5-chlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of 3 Bromo 5 Chlorobiphenyl

The preparation of 3-Bromo-5-chlorobiphenyl can be approached through various synthetic strategies common in organic chemistry for the formation of biaryl compounds. A prevalent method involves the Suzuki-Miyaura cross-coupling reaction. This reaction would typically involve the coupling of a boronic acid or ester derivative of one phenyl ring with a halogenated derivative of the other. For instance, the reaction of 3-bromo-5-chlorophenylboronic acid with a suitable phenylating agent in the presence of a palladium catalyst and a base would yield the target compound.

Alternative synthetic routes could include other transition metal-catalyzed cross-coupling reactions such as the Stille coupling, which utilizes organotin reagents. rsc.org The choice of synthetic method often depends on the availability of starting materials, desired yield, and tolerance of other functional groups.

Once synthesized, the characterization of this compound is crucial to confirm its identity and purity. This is typically achieved through a combination of spectroscopic techniques.

| Property | Data |

| Molecular Formula | C₁₂H₈BrCl |

| Molecular Weight | 267.55 g/mol |

| Appearance | Likely a solid at room temperature |

Table 1: Physical and Chemical Properties of this compound

Spectroscopic analysis provides detailed information about the molecular structure.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum would show a complex pattern of signals in the aromatic region, corresponding to the eight protons on the biphenyl (B1667301) core. The specific chemical shifts and coupling constants would be indicative of the substitution pattern. |

| ¹³C NMR | The carbon NMR spectrum would display signals for the twelve carbon atoms of the biphenyl framework. The carbons attached to the bromine and chlorine atoms would exhibit characteristic chemical shifts. |

| Mass Spectrometry | Mass spectrometry would confirm the molecular weight of the compound and show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |

| Infrared (IR) Spectroscopy | The IR spectrum would show absorption bands characteristic of aromatic C-H and C-C stretching vibrations, as well as C-Br and C-Cl stretching vibrations. |

Table 2: Spectroscopic Data for this compound

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 5 Chlorobiphenyl

Differentiating Reactivity of Bromine and Chlorine Atoms in Dihalogenated Biphenyl (B1667301) Systems

In dihalogenated aromatic compounds, the two carbon-halogen (C-X) bonds often exhibit distinct chemical behaviors. This difference is primarily exploited in sequential cross-coupling reactions to build complex molecular architectures. For a molecule like 3-bromo-5-chlorobiphenyl, the inherent differences between the C-Br and C-Cl bonds are the foundational determinants of its reactivity profile.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is intrinsically linked to the nature of the halogen atom. The generally accepted order of reactivity for halogens is I > Br > OTf >> Cl > F. libretexts.org This trend is a direct consequence of the carbon-halogen bond dissociation energies (BDEs) and the leaving group's ability. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage during the oxidative addition step of the catalytic cycle. researchgate.net

The first step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. nobelprize.orgjove.com This step is often rate-determining. mdpi.com The lower bond energy of the C-Br bond compared to the C-Cl bond means that the activation energy required for the oxidative addition of the C-Br bond to a Pd(0) center is lower. researchgate.net Consequently, the bromine atom is a better leaving group in this context. wikipedia.orguwindsor.ca This inherent reactivity difference forms the basis for "substrate-controlled" selectivity, where reactions preferentially occur at the more reactive C-Br bond under standard conditions. researchgate.net

| Property | Carbon-Bromine (C-Br) Bond | Carbon-Chlorine (C-Cl) Bond |

| Bond Dissociation Energy | Lower | Higher |

| Reactivity in Oxidative Addition | Higher | Lower |

| Leaving Group Ability | Better | Poorer |

This table provides a comparative overview of the properties of C-Br and C-Cl bonds relevant to cross-coupling reactions.

Site-selectivity in the cross-coupling of dihaloarenes is a pivotal challenge and opportunity in organic synthesis. nih.gov While substrate-controlled reactions that favor the more reactive halogen are common, recent advancements have enabled "catalyst-controlled" site-selectivity, where the choice of catalyst can switch the reaction to the less reactive site. researchgate.netmdpi.com In the case of this compound, this means that while the C-Br bond is intrinsically more reactive, specific catalytic systems can be designed to favor reaction at the C-Cl bond.

The choice of ligands, which coordinate to the palladium center, is crucial in controlling site-selectivity. mdpi.com These ligands can modify the steric and electronic properties of the catalyst, thereby influencing which carbon-halogen bond is preferred for oxidative addition. numberanalytics.com

The specific form, or speciation, of the palladium catalyst in the reaction mixture can profoundly impact regioselectivity. nih.gov While many reactions are catalyzed by mononuclear (single-atom) palladium complexes, it is now understood that multinuclear palladium clusters and palladium nanoparticles can also be catalytically active and may lead to different or enhanced selectivity. whiterose.ac.uknih.gov

Recent studies on dihalogenated substrates have shown that changing the catalyst speciation can invert the site-selectivity. nih.gov For example, in the cross-coupling of 2,4-dibromopyridine, mononuclear palladium catalysts typically favor reaction at the C2 position, which is proximal to the nitrogen heteroatom. However, the use of multinuclear species, such as Pd3-type clusters and nanoparticles, can switch the selectivity to the C4 position. whiterose.ac.ukacs.org This switch is attributed to a potential change in the reaction mechanism when higher-order palladium species are involved. nih.govwhiterose.ac.uk While not specifically documented for this compound, these findings suggest that catalyst speciation is a powerful tool for tuning the regiochemical outcome in dihalogenated systems. The aggregation of palladium catalysts can be influenced by factors such as the palladium-to-ligand ratio and the presence of certain salts, providing experimental handles to control the selectivity. whiterose.ac.ukacs.org

Both steric and electronic factors play a crucial role in determining the site of reaction in a dihalogenated biphenyl. wikipedia.orgnumberanalytics.com

Electronic Effects : The electronic nature of the positions on the aromatic ring influences their reactivity. For dihalobenzenes, the reaction preferentially occurs at the carbon-halogen bond attached to the less electron-rich carbon. mdpi.com Electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step. uwindsor.ca In this compound, the electronic environment around the C-Br and C-Cl bonds is influenced by the other halogen and the second phenyl ring, but the inherent electronic difference in reactivity (Br > Cl) is the dominant factor under standard conditions. mdpi.com

Steric Effects : Steric hindrance around a reaction site can impede the approach of the bulky palladium catalyst. numberanalytics.comnumberanalytics.com In substrate-controlled reactions, the catalyst will generally favor the less sterically hindered halogen. mdpi.com For this compound, the steric environments of the bromine at position 3 and the chlorine at position 5 are broadly similar. However, the choice of phosphine (B1218219) ligands on the palladium catalyst can introduce significant steric demands that influence selectivity. Large, bulky ligands can enhance selectivity by making the catalyst more sensitive to the steric differences between the two potential reaction sites. nih.gov

| Factor | Influence on Regioselectivity |

| Catalyst Ligand | Bulky or electron-rich/poor ligands can tune the electronic and steric properties of the Pd center, directing it to a specific site. mdpi.comnumberanalytics.com |

| Catalyst Speciation | Mononuclear, cluster, or nanoparticle forms of Pd can operate via different mechanisms, leading to altered or switched site-selectivity. nih.govwhiterose.ac.uk |

| Substrate Electronics | Reaction is generally favored at the more electron-deficient carbon or the site activated by neighboring groups. uwindsor.camdpi.com |

| Steric Hindrance | The catalyst preferentially attacks the less sterically hindered C-X bond. mdpi.comnumberanalytics.com |

This interactive table summarizes the key factors that govern regioselectivity in the cross-coupling of dihaloarenes.

Site-Selectivity in Palladium-Catalyzed Cross-Coupling Reactions of Dihalogenated Biphenyls

Fundamental Reaction Mechanisms in Cross-Coupling Chemistry Applicable to this compound

Palladium-catalyzed cross-coupling reactions, including well-known variants like the Suzuki, Heck, and Negishi reactions, generally proceed through a common catalytic cycle. libretexts.org This cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgnumberanalytics.com

The oxidative addition of the aryl halide to the Pd(0) catalyst is the initial and often selectivity-determining step in the catalytic cycle. mdpi.comnumberanalytics.com In this step, the palladium center inserts into the carbon-halogen bond, changing its oxidation state from Pd(0) to Pd(II) and forming an organopalladium(II) complex. nobelprize.orgjove.com

For a substrate like this compound, two competing oxidative addition pathways are possible: one involving the C-Br bond and one involving the C-Cl bond.

Pathway 1 (Preferred): Ar-Br + Pd(0)L_n → Ar-Pd(II)(Br)L_n Pathway 2 (Disfavored): Ar-Cl + Pd(0)L_n → Ar-Pd(II)(Cl)L_n

The relative rates of these two pathways determine the initial product distribution. As discussed, the C-Br bond is significantly more reactive, meaning Pathway 1 is kinetically favored. libretexts.orgmdpi.com The mechanism of oxidative addition itself can be complex, with possibilities including a concerted pathway or an S_NAr-type mechanism. nih.gov The specific pathway can be influenced by the electronic properties of the substrate and the ligands on the palladium catalyst. rsc.org Achieving selective oxidative addition at the less reactive C-Cl bond requires a catalytic system specifically designed to overcome the intrinsic reactivity difference, for instance by using specialized ligands or by operating under conditions that favor a different catalyst speciation. researchgate.netnih.gov

Transmetalation Mechanisms, Including Role of Base

Transmetalation is a crucial step in many cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, where an organic group is transferred from one metal to another. libretexts.orgrsc.org In the context of synthesizing biphenyl compounds, this typically involves the transfer of an aryl group from an organoboron or organozinc reagent to a palladium(II) complex. The presence of a base is often essential for this process to occur efficiently. harvard.eduwikipedia.org

Two primary mechanisms have been proposed for the role of the base in the transmetalation step of the Suzuki-Miyaura coupling. researchgate.net

Boronate Mechanism: The base reacts with the organoboron compound (e.g., a boronic acid) to form a more nucleophilic "ate" complex. wikipedia.orgresearchgate.net This activated boronate complex then attacks the palladium(II) halide complex, facilitating the transfer of the aryl group. harvard.edu

Oxo-Palladium Mechanism: The base first reacts with the palladium(II) halide complex to form a palladium alkoxide or hydroxide (B78521) complex. harvard.eduresearchgate.net This complex then reacts with the neutral organoboron reagent, leading to the transfer of the aryl group. harvard.edu

The prevailing mechanism can depend on the specific organoboron species, the base used, and the solvent. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), have been employed to analyze the energetics of these pathways and suggest that the reaction of the base with the organoboronic acid is often the initial step. researchgate.net

In Negishi coupling, which utilizes organozinc reagents, the transmetalation step also leads to the formation of a diorganopalladium(II) complex. wikipedia.org The nature of the organozinc reagent (halide vs. diorgano) can influence the stereochemistry of the resulting palladium complex and the subsequent rate of reductive elimination. wikipedia.org

Interactive Data Table: Proposed Roles of Base in Transmetalation

| Mechanism | Description | Key Intermediates |

|---|---|---|

| Boronate Mechanism | The base activates the organoboron compound, increasing its nucleophilicity. | "Ate" complex (e.g., [R-B(OH)3]-) |

| Oxo-Palladium Mechanism | The base modifies the palladium complex, making it more susceptible to reaction with the organoboron reagent. | Palladium alkoxide or hydroxide complex (e.g., L2Pd(Ar)(OR)) |

Reductive Elimination Processes

Reductive elimination is the final step in many palladium-catalyzed cross-coupling reactions, resulting in the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst. libretexts.orgrsc.org This step involves the two organic groups attached to the palladium(II) center coupling and detaching from the metal. rrjournals.com

For reductive elimination to occur, the two organic ligands must be in a cis orientation on the palladium complex. libretexts.orgwikipedia.org If the preceding transmetalation step yields a trans complex, it must first isomerize to the cis isomer before reductive elimination can proceed. libretexts.orgumb.edu Kinetic studies have shown that reductive elimination typically follows first-order kinetics, indicating that the rate depends only on the concentration of the cis-diorganopalladium(II) complex. libretexts.org

The nature of the ligands on the palladium catalyst significantly influences the rate of reductive elimination. Electron-donating and sterically bulky ligands can facilitate this step. libretexts.orgwikipedia.org For instance, bulky phosphine ligands can increase the orbital overlap on the metal, promoting the elimination process. libretexts.org In some cases, the choice of ligand can be critical for achieving high yields and selectivities, especially in asymmetric synthesis where the reductive elimination step can be enantiodetermining. nih.gov

The order of reductive elimination rates for different organic groups generally follows the trend: aryl-aryl > alkyl-aryl > n-propyl-n-propyl > ethyl-ethyl > methyl-methyl. rrjournals.com Deuterium labeling studies have confirmed that the reaction is intramolecular and proceeds with retention of stereochemistry at the carbon centers. libretexts.org

Interactive Data Table: Factors Influencing Reductive Elimination

| Factor | Influence on Reductive Elimination | Example |

|---|---|---|

| Ligand Geometry | Requires a cis orientation of the two organic groups. | trans complexes must isomerize to cis before elimination. libretexts.org |

| Ligand Electronics | Electron-donating ligands can accelerate the reaction. | P(t-Bu)3 is a strongly electron-donating ligand that can induce reductive elimination. rrjournals.com |

| Ligand Sterics | Bulky ligands can promote reductive elimination. | Bulky biarylphosphine ligands can increase conformational rigidity, accelerating the process. mit.edunih.gov |

| Nature of Organic Groups | The type of organic groups affects the rate. | Aryl-aryl coupling is generally faster than alkyl-aryl coupling. rrjournals.com |

Other Key Reactivity Patterns of this compound

Electrophilic Aromatic Substitution Reactions on Halogenated Biphenyls

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. libretexts.orgyoutube.com For substituted biphenyls like this compound, the directing effects of the existing substituents determine the position of further substitution.

The phenyl group itself is considered a weak activator and an ortho-, para-director in EAS reactions. chemistrysteps.compearson.com This is because it can donate electron density to the reacting ring via resonance, stabilizing the carbocation intermediate (sigma complex) formed during the reaction. pearson.com The para position is often favored over the ortho position due to reduced steric hindrance, especially with larger electrophiles. chemistrysteps.com

The halogen substituents (bromo and chloro) on this compound are deactivating groups due to their strong electron-withdrawing inductive effect. libretexts.orglibretexts.org However, they are also ortho-, para-directors because their lone pairs can donate electron density through resonance, which stabilizes the carbocation intermediate at the ortho and para positions more than at the meta position. libretexts.orgmsu.edu

When multiple substituents are present, their combined effects determine the outcome. In the case of this compound, the directing effects of the bromo and chloro groups on one ring and the phenyl group on the other will influence the regioselectivity of an incoming electrophile. Generally, electrophilic substitution on a substituted biphenyl tends to occur at the 4'-position (para) of the unsubstituted ring, irrespective of the electronic nature of the substituents on the first ring. chemistrysteps.com

Nucleophilic Aromatic Substitution Reactions for Functionalization

Polychlorinated biphenyls (PCBs) and other halogenated biphenyls can undergo nucleophilic aromatic substitution (SNAr) reactions, which provide a route for their functionalization or degradation. osti.govresearchgate.net These reactions typically require strong nucleophiles and often harsh reaction conditions because aryl halides are generally unreactive towards nucleophiles.

One notable example is the reaction of PCBs with polyethylene (B3416737) glycols (PEG) and a strong base like potassium hydroxide (KOH). osti.govkoreascience.kr This process, often carried out at elevated temperatures (75-150 °C), results in the displacement of chlorine atoms by the polyethylene glycol alkoxide, forming aryl polyglycols. osti.govkoreascience.kr The reactivity of different PCB congeners in these reactions can vary, with more highly chlorinated biphenyls sometimes showing greater reactivity. researchgate.netraco.cat Studies have shown that this method can achieve high removal efficiencies for PCBs from contaminated materials like transformer oil. koreascience.kr

Another approach involves the use of sodium methoxide (B1231860) in a bipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net Computational and experimental studies have been used to evaluate the reactivity of different PCB congeners under these conditions, with the goal of complete dechlorination. researchgate.net The optimal conditions for the complete replacement of chlorine atoms with methoxy (B1213986) groups have been identified as a temperature of 170 °C, a PCB to sodium methoxide ratio of 1:6, and a reaction time of 4 hours. researchgate.net

Radical Reactions and Their Pathways

Halogenated biphenyls can participate in radical reactions, which are relevant to their environmental fate and potential toxicity. Anion radicals of PCBs are key intermediates in their chemical, photochemical, and biological dechlorination processes. grantome.com These radical anions can be generated through various mechanisms, including electron transfer. researchgate.net

The structure and properties of these radical cations are influenced by the type and position of the halogen substituents. researchgate.net For example, para-substitution with chlorine or bromine can lead to a red shift in the absorption maxima and an increase in the half-life of the radical cation compared to the unsubstituted biphenyl radical cation. researchgate.net In contrast, ortho-substituted PCBs can lead to radical cations that decay more rapidly. researchgate.net

Environmentally persistent free radicals (EPFRs) can be formed from halogenated aromatic compounds, and these long-lived radicals can participate in further reactions, potentially leading to the formation of other persistent organic pollutants like polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). lidsen.com

In the context of synthetic chemistry, monovalent nickel species have been shown to activate C(sp3) electrophiles to generate radical intermediates, a key step in certain cross-coupling reactions. dicp.ac.cn This process can proceed through a concerted halogen-atom dissociation pathway. dicp.ac.cn

Oxidation Studies of Halogenated Biphenyls

The oxidation of halogenated biphenyls is a significant area of research, particularly concerning their environmental degradation and potential to form more toxic byproducts. wikipedia.orgk-state.edu Polychlorinated biphenyls are generally resistant to oxidation. wikipedia.org However, under certain conditions, such as in the presence of strong oxidizing agents or specific enzymes, they can be oxidized.

In biological systems, cytochrome P450 enzymes can oxidize PCBs to form hydroxylated metabolites. wikipedia.orgacs.org These phenolic and dihydroxybiphenyl metabolites can be further oxidized to highly reactive quinone species. acs.orgnih.gov These electrophilic quinones can then react with biological nucleophiles like proteins and DNA, which is a potential mechanism for the toxicity of some PCBs. nih.gov The formation of semiquinone radicals from these oxygenated PCBs can also lead to the generation of reactive oxygen species (ROS) through futile redox cycling, contributing to oxidative stress. acs.org

Chemical oxidation methods have also been explored for the remediation of PCB-contaminated materials. cec.orgnih.gov Advanced oxidation processes, such as those using Fenton's reagent or persulfate, have shown effectiveness in degrading PCBs. nih.gov Persulfate oxidation, in particular, is considered a suitable technique as it can be effective under normal environmental conditions. nih.gov Gas-phase oxidation of PCBs by hydroxyl radicals (OH) is a primary removal pathway in the atmosphere. acs.org Studies on the gas-phase oxidation of specific congeners, such as 4-bromo-4'-chlorobiphenyl, have been conducted to understand the formation of various halogenated byproducts, including mixed halogenated dibenzofurans. inderscienceonline.com

Computational and Theoretical Chemistry Approaches for 3 Bromo 5 Chlorobiphenyl

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivitywisc.edutandfonline.com

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of the electronic structure and reactivity of molecules. mdpi.commdpi.com For 3-bromo-5-chlorobiphenyl, DFT calculations can predict its behavior in chemical reactions by analyzing various reactivity descriptors.

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

While specific DFT data for this compound is not detailed in the available literature, the methodology allows for their calculation, providing a comprehensive picture of the molecule's stability and reactive nature.

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape; relates to electronegativity. |

| Chemical Hardness (η) | η ≈ ELUMO - EHOMO | Measures resistance to charge transfer; higher values suggest greater stability. mdpi.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the energy stabilization when the system acquires electrons from the environment. |

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Fukui functions or Parr functions, identify specific atomic sites prone to electrophilic, nucleophilic, or radical attack. mdpi.com These functions are calculated by analyzing the change in electron density at each atomic site upon the addition or removal of an electron. This analysis is crucial for predicting regioselectivity in chemical reactions involving this compound, highlighting which atoms are most likely to interact with other reagents.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The energy and distribution of these orbitals are key to predicting a molecule's reactivity and the pathways of chemical reactions. The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap suggests that the molecule is more polarizable and reactive. mdpi.com For instance, in a study of various substituted pyrimidines, the compound with the lowest HOMO-LUMO gap (4.29 eV) was identified as the most reactive in the series. mdpi.com This type of analysis for this compound would reveal its kinetic stability and potential for participating in charge-transfer interactions.

Molecular Dynamics Simulations and Conformational Analysis of Biphenyl (B1667301) Systemstandfonline.comrsc.org

Biphenyls are not planar molecules; the two phenyl rings are twisted relative to each other due to steric hindrance. libretexts.org Molecular dynamics (MD) simulations and conformational analysis are essential for understanding the flexibility of the biphenyl linkage and its impact on molecular properties. rsc.orgmdpi.com

The rotation around the single bond connecting the two phenyl rings is not free. It is restricted by an energy barrier that depends on the size and position of the substituents. libretexts.org For substituted biphenyls to be separated into stable enantiomers at room temperature (a phenomenon known as atropisomerism), the rotational barrier must be sufficiently high, typically in the range of 16 to 19 kcal/mol. libretexts.org DFT and other ab initio methods can be used to calculate these barriers. researchgate.net For example, calculations on 2,2'-dihalogenated biphenyls show that the barrier to internal rotation is significantly larger for heavier halogens compared to fluorine. acs.org This is due to the increased steric hindrance that must be overcome in the planar transition state.

Table 2: Calculated Rotational Energy Barriers for Selected Halogenated Biphenyls

| Compound | Twist Angle (φ) | Barrier at 0° (kcal/mol) | Barrier at 180° (kcal/mol) |

|---|---|---|---|

| Biphenyl | 42.5° | 2.17 | 1.79 |

| 2,2'-Difluorobiphenyl | 59.6° | 10.3 | 4.8 |

| 2,2'-Dichlorobiphenyl | 71.0° | 21.0 | 17.6 |

| 2,2'-Dibromobiphenyl | 74.0° | 24.3 | 20.2 |

Data adapted from B3LYP/6-31G level of theory calculations. acs.org*

The torsional (or dihedral) angle between the phenyl rings is a critical geometric parameter that profoundly influences the electronic and spectroscopic properties of biphenyl systems. psu.edu The extent of π-conjugation between the two rings is directly dependent on this angle. psu.edu

Planar Conformation (0° torsional angle): This conformation allows for maximum overlap of the π-orbitals and full electronic delocalization across both rings. However, it is energetically unfavorable due to severe steric clashes between ortho-substituents. psu.edu

Twisted Conformation (e.g., ~44° for biphenyl): This represents the energy minimum, balancing the stabilizing effect of conjugation with the destabilizing effect of steric repulsion. psu.edu

Orthogonal Conformation (90° torsional angle): In this arrangement, π-conjugation between the rings is completely broken, and the two rings behave as independent electronic systems. psu.edu

This stereoelectronic effect means that changes in the torsional angle, whether through thermal motion or mechanical force, can modulate the molecule's electronic properties, including its HOMO-LUMO gap and absorption spectrum. mdpi.comconicet.gov.ar Studies have shown that properties like electrical conductance in molecular junctions are directly related to the cosine of the torsional angle, offering a way to design molecular switches. aip.org

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, intermediates, and transition states. For this compound, such studies would typically employ methodologies like Density Functional Theory (DFT) to model its reactions, such as degradation pathways or synthetic transformations.

Reaction Mechanisms: Theoretical studies on related polychlorinated biphenyls (PCBs) and other halogenated aromatic compounds have explored various reaction mechanisms, which can be extrapolated to this compound. A significant area of investigation is the atmospheric degradation initiated by radicals like hydroxyl (•OH). The reaction of •OH with this compound would likely proceed through addition to the aromatic rings or abstraction of a hydrogen atom. mdpi.comnih.gov Computational models can determine the preferred pathways by calculating the energy barriers for each potential reaction channel.

Another important class of reactions for biphenyls is cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental in synthesizing more complex structures. mdpi.com Quantum chemical studies can elucidate the catalytic cycle of these reactions, detailing the energies of oxidative addition, transmetalation, and reductive elimination steps involving the carbon-bromine or carbon-chlorine bonds.

Transition States: A key aspect of studying reaction mechanisms is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. The geometry and energy of a transition state, calculated using methods like DFT, determine the activation energy of a reaction and, consequently, its rate. For instance, in the degradation of a halogenated biphenyl, the transition state for •OH addition would show the formation of a new carbon-oxygen bond, while the transition state for hydrogen abstraction would feature an elongated carbon-hydrogen bond as the hydrogen is transferred to the radical. mdpi.comnih.gov The search results indicate that for similar reactions, transition states are located and validated through vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. mdpi.comresearchgate.net

Below is a hypothetical data table illustrating the kind of information that could be generated from a DFT study on the reaction of this compound with a hydroxyl radical, based on typical values for similar compounds.

Table 1: Hypothetical Activation Energies for the Reaction of this compound with •OH

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Methodology |

|---|---|---|

| •OH addition to the brominated ring | 2.5 | DFT (B3LYP/6-311++G(d,p)) |

| •OH addition to the chlorinated ring | 3.0 | DFT (B3LYP/6-311++G(d,p)) |

| Hydrogen abstraction | 8.5 | DFT (B3LYP/6-311++G(d,p)) |

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods are widely used to predict the spectroscopic properties of molecules, which is invaluable for identifying and characterizing compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a standard application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is known to provide reliable predictions of NMR spectra. nih.gov For this compound, these calculations would help in assigning the signals in an experimental spectrum to specific atoms in the molecule. The calculated chemical shifts are usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of a molecule. DFT methods are effective for this purpose, and the calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, generally show good agreement with experimental data. nih.gov These calculations can help in identifying the characteristic vibrational modes of this compound, such as C-H, C-C, C-Br, and C-Cl stretching and bending vibrations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.govmdpi.com These calculations provide information about the electronic transitions between molecular orbitals, yielding the absorption wavelengths (λmax) and oscillator strengths. For this compound, TD-DFT could predict how the bromo and chloro substituents affect the π-π* transitions of the biphenyl system.

The following interactive table presents hypothetical spectroscopic data for this compound, as would be predicted by computational methods.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value | Computational Method |

|---|---|---|---|

| ¹³C NMR | Chemical Shift Range (ppm) | 120 - 145 | GIAO-DFT |

| ¹H NMR | Chemical Shift Range (ppm) | 7.0 - 8.0 | GIAO-DFT |

| IR | C-Br Stretch (cm⁻¹) | 550 - 650 | DFT (B3LYP) |

| IR | C-Cl Stretch (cm⁻¹) | 700 - 800 | DFT (B3LYP) |

| UV-Vis | λmax (nm) | 265 | TD-DFT |

Advanced Spectroscopic Characterization Techniques in the Study of 3 Bromo 5 Chlorobiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Bromo-5-chlorobiphenyl, both ¹H and ¹³C NMR are critical for confirming the precise substitution pattern on the biphenyl (B1667301) core.

Applications of ¹H NMR and ¹³C NMR

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The protons on the unsubstituted phenyl ring typically appear as a complex multiplet in the range of 7.30-7.60 ppm. The protons on the substituted ring are more deshielded and will show characteristic splitting patterns based on their coupling with adjacent protons. The proton at C2' (ortho to the phenyl group) is expected to be the most deshielded among the protons on the unsubstituted ring. Due to the anisotropic effect of the neighboring phenyl ring, its chemical shift would be downfield. The protons on the 3-bromo-5-chlorophenyl ring will have chemical shifts influenced by the electronegativity and position of the halogen substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a direct map of the carbon skeleton. ucl.ac.uk Quaternary carbons, such as those bearing the bromo, chloro, and phenyl substituents, are readily identifiable. ucl.ac.uk The chemical shifts of the carbons in the aromatic rings are influenced by the nature and position of the substituents. The carbons attached to the halogens (C3 and C5) will experience a significant downfield shift due to the electronegativity of bromine and chlorine. The carbon atoms in the unsubstituted phenyl ring will have chemical shifts typical for a monosubstituted benzene (B151609) ring.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2', H-6' | ~7.60 | Doublet |

| H-3', H-4', H-5' | ~7.40-7.50 | Multiplet |

| H-2, H-6 | ~7.55 | Doublet |

| H-4 | ~7.70 | Triplet |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C-1 | ~142 |

| C-2 | ~128 |

| C-3 | ~123 (C-Br) |

| C-4 | ~131 |

| C-5 | ~135 (C-Cl) |

| C-6 | ~126 |

| C-1' | ~140 |

| C-2', C-6' | ~129 |

| C-3', C-5' | ~128 |

| C-4' | ~129 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for C₁₂H₈BrCl is 265.9498. echemi.com An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. acs.org It is widely used for the analysis of PCBs. nist.gov In the context of this compound, GC would be used to separate the compound from any impurities or isomers, thus assessing its purity. The subsequent mass analysis would provide a mass spectrum that serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak cluster ([M]⁺) due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the sequential loss of the halogen atoms. Key expected fragments would include:

[M-Br]⁺: Loss of a bromine radical.

[M-Cl]⁺: Loss of a chlorine radical.

[M-Br-Cl]⁺: Subsequent loss of both halogen radicals, leading to the biphenyl cation.

[C₆H₄]⁺: Ions corresponding to the individual phenyl rings.

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. rsc.org While specific applications to this compound are not documented in the provided search results, DART-MS is well-suited for the high-throughput screening of synthetic products. For this compound, DART-MS would be expected to produce protonated molecules [M+H]⁺, providing rapid confirmation of its molecular weight. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org For this compound, the IR spectrum would be characterized by vibrations associated with the aromatic rings and the carbon-halogen bonds.

Key expected absorption bands include:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C=C stretching (aromatic): A series of sharp bands in the 1450-1600 cm⁻¹ region.

C-H in-plane and out-of-plane bending: These bands in the fingerprint region (below 1500 cm⁻¹) are highly characteristic of the substitution pattern on the aromatic rings.

C-Br stretching: Expected in the 500-600 cm⁻¹ range.

C-Cl stretching: Expected in the 600-800 cm⁻¹ range.

Expected IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 |

| C-H Out-of-Plane Bending | 900-675 |

| C-Cl Stretch | 800-600 |

| C-Br Stretch | 600-500 |

The precise positions of these bands can help to confirm the substitution pattern on the biphenyl backbone.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Excited States of Halogenated Biphenyls

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For halogenated biphenyls, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the molecule's conjugated system and the effect of its substituents.

The electronic spectra of biphenyl and its derivatives are characterized by transitions to low-lying singlet (S1) and triplet (T1) excited states. researchgate.net The presence of halogen atoms (bromine and chlorine) on the biphenyl rings influences these electronic transitions. The position and intensity of absorption bands are dependent on the nature of the substituents and their relative positions on the rings. up.ac.za

A key phenomenon in halogenated compounds is the "heavy atom effect," which suggests that the probability of intersystem crossing—a transition between states of different spin multiplicity (e.g., from a singlet to a triplet state)—increases with the size of the halogen atom. libretexts.org Consequently, the introduction of bromine, which is heavier than chlorine, can influence the rates of photophysical processes like fluorescence and phosphorescence. libretexts.org Studies on halogenated derivatives of biphenyl have shown that the rates of intersystem crossing and dissociation increase when moving from chloro to bromo to iodo substituents. researchgate.net

The electronic excited states can be populated from the ground state through light absorption. libretexts.org In an excited singlet state, the promoted electron maintains a spin orientation opposite to the electron in the lower orbital. libretexts.org In a triplet state, the spins are parallel. libretexts.org Transitions from the ground to the excited triplet state have a low probability of occurring directly, so their absorption bands are much less intense than singlet-singlet transitions. libretexts.org

Correlation of Theoretical and Experimental UV-Vis Spectra

In modern analytical chemistry, a powerful approach involves the correlation of experimentally obtained spectra with theoretical calculations. nih.govnih.gov Quantum chemical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), have become a standard method for predicting the electronic absorption spectra of molecules. researchgate.netresearchgate.net

This computational approach allows for the calculation of various parameters, including the maximum absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO provides an estimate of the electronic transition energy.

For related compounds like 2-bromo-6-methoxynaphthalene (B28277) and various brominated/chlorinated propiophenones, studies have demonstrated excellent agreement between the UV-Vis spectra calculated via TD-DFT methods and the spectra measured experimentally. nih.govnih.gov This correlation confirms the accuracy of both the experimental results and the computational model, providing a high degree of confidence in the structural assignment. researchgate.net

Below is a hypothetical data table illustrating the kind of correlation that can be achieved between theoretical and experimental data for a halogenated aromatic compound.

| Parameter | Theoretical (TD-DFT) | Experimental |

| λmax 1 (nm) | 285 | 286 mdpi.com |

| Oscillator Strength (f) | 0.15 | - |

| Transition Energy (eV) | 4.35 | 4.33 |

| Major Contribution | HOMO -> LUMO | - |

This table is illustrative. The experimental λmax is from a related bromo-substituted heterocyclic compound for context. mdpi.com

Advanced Chromatographic Methods for Purification and Analytical Purity Determination

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of synthetic products like this compound.

Column Chromatography for Product Isolation

Following a synthesis reaction, the crude product is often a mixture containing unreacted starting materials, by-products, and the desired compound. Column chromatography is a widely used preparative technique for isolating and purifying the target molecule from this mixture. rsc.org

The principle involves passing the mixture through a column packed with a stationary phase, typically silica (B1680970) gel. uky.edu A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column. rsc.org Separation occurs based on the differential adsorption of the components to the stationary phase. Less polar compounds typically travel through the column faster than more polar ones.

For the purification of halogenated biphenyls, a common system involves using silica gel (e.g., 60-120 or 230-400 mesh) as the stationary phase and a non-polar or moderately polar eluent system, such as hexane (B92381) mixed with ethyl acetate (B1210297) or chloroform. rsc.orguky.edu The fractions are collected as they exit the column and are often analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product. orgsyn.org

A typical procedure for a related compound involved purification by column chromatography on silica gel using hexane as the eluent, followed by recrystallization. researchgate.net

Table: Typical Column Chromatography Parameters for Halogenated Aromatics

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 70-230 mesh) mdpi.com |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., 97:3) rsc.org |

| Detection | UV light (254 nm) on TLC plates |

| Outcome | Isolation of pure product from reaction mixture |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity and concentration of a compound with high precision and accuracy. scielo.br It is routinely used to confirm the purity of research-grade chemicals, with standards often requiring >95% or >97% purity as determined by HPLC. sigmaaldrich.com

In a typical reversed-phase HPLC setup for biphenyl analysis, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. scielo.br A detector, commonly a UV-Vis or Diode Array Detector (DAD), measures the absorbance of the eluate at a specific wavelength (e.g., 254 nm), allowing for the quantification of the compound. scielo.broup.com

The method is validated for parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). scielo.br For instance, a validated HPLC method for biphenyl and its metabolites showed excellent linearity with a correlation coefficient of 0.999 and LOD values in the range of 0.02-0.04 µg/mL. scielo.br This demonstrates the technique's capability for sensitive and reliable quantitative analysis.

Table: Example HPLC Method Validation Parameters for Biphenyl Analysis scielo.br

| Parameter | Value |

| Linearity (r²) | > 0.999 |

| LOD (µg/mL) | 0.02 - 0.04 |

| LOQ (µg/mL) | 0.05 - 0.12 |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. nih.gov By spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica gel on glass or aluminum), developing it in a suitable solvent system, and visualizing the spots under UV light, chemists can quickly assess the status of the reaction. mdpi.com

The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. mdpi.com The reaction is considered complete when the starting material spot is no longer visible. google.com TLC is also invaluable for optimizing reaction conditions and for identifying the appropriate solvent system for subsequent purification by column chromatography. orgsyn.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used to identify and distinguish compounds on a TLC plate. researchgate.net

Applications of 3 Bromo 5 Chlorobiphenyl As a Synthetic Building Block

Role as a Precursor in the Synthesis of Complex Organic Molecules

The structure of 3-bromo-5-chlorobiphenyl, a member of the mixed halogenated biphenyls, provides a foundational scaffold for building more intricate organic molecules. Its utility as a synthetic building block stems from the presence of two different halogen atoms, which can be selectively targeted in cross-coupling reactions. This allows for the stepwise and controlled introduction of various functional groups.

One of the most common and effective methods for utilizing such precursors is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction involves coupling the aryl halide with an arylboronic acid. The differing reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective functionalization, making this compound a key intermediate for creating complex, multi-substituted biphenyl (B1667301) systems. researchgate.net This tailored approach is crucial in fields where precise molecular architectures are necessary to achieve specific functions.

Utilization in the Construction of Advanced Pharmaceutical and Agrochemical Intermediates

The biphenyl moiety is a common structural motif in many biologically active compounds. Halogenated biphenyls, including this compound, are significant as intermediates in the synthesis of pharmaceuticals and agrochemicals. rsc.orgresearchgate.net They serve as precursors for creating complex molecules where the biphenyl core is functionalized to interact with biological targets.

For example, related biphenyl structures are used to synthesize angiotensin II antagonists, a class of drugs used to treat hypertension. google.com Furthermore, derivatives of halogenated phenols, which can be synthesized from precursors like this compound, have been identified as important intermediates for non-nucleoside reverse transcriptase inhibitors and potential treatments for Alzheimer's disease. google.com The ability to selectively modify the biphenyl structure through its halogenated sites allows chemists to perform structure-activity relationship (SAR) studies, optimizing the bioactivity of a potential drug candidate.

Table 1: Examples of Related Precursors in Pharmaceutical Synthesis

| Precursor Class | Therapeutic Area/Target Application | Reference |

|---|---|---|

| Halogenated Biphenyls | Angiotensin II Antagonists (e.g., Telmisartan) | google.com |

| 3-Bromo-5-chlorophenol | Immunodeficiency Virus Treatments, Alzheimer's Disease | google.com |

| Halogenated Biphenyls | Kinase Inhibitors |

Potential Utility in Materials Science Research

The rigid, conjugated structure of the biphenyl system makes it an attractive component for advanced materials. This compound can serve as a key building block in this field.

Biphenyl derivatives are fundamental components in the design of liquid crystals (LCs). The shape, polarity, and anisotropy of the molecule are critical for its liquid crystalline properties. By using palladium-catalyzed reactions, the bromo and chloro substituents on this compound can be replaced with various organic groups to create molecules with the desired length and rigidity for liquid crystal applications. nih.gov For instance, the synthesis of fluorinated biphenyl compounds for LC applications often starts from halogenated precursors. nih.govbeilstein-journals.org The introduction of specific side chains can influence the mesophase range and dielectric anisotropy, properties essential for display technologies. researchgate.net

In the field of optoelectronics, particularly for Organic Light-Emitting Diodes (OLEDs), materials with high morphological stability and specific electronic properties are required. acs.org The "spiro concept" involves linking two π-conjugated systems through a central sp³-hybridized atom, which enhances the stability of the material while largely retaining the electronic properties of the individual components. acs.org

This compound is a suitable precursor for creating such complex structures. The bromine and chlorine atoms act as reactive sites for building larger, conjugated systems, such as spirobifluorene derivatives. acs.orgresearchgate.net These materials are used in OLEDs to improve device efficiency and longevity. The biphenyl core provided by this compound can be elaborated into charge-transporting or emissive units within a larger spiro-linked architecture. arborpharmchem.comdtic.mil

Synthesis of Other Complex Polyhalogenated Biphenyls and Derivatives

This compound is an ideal starting material for the synthesis of more complex polyhalogenated biphenyls (PCBs) and their derivatives. The Suzuki coupling reaction is a versatile method for preparing a wide range of PCB congeners by reacting brominated or iodinated chlorobenzenes with appropriate benzeneboronic acids. researchgate.net

The differential reactivity between the carbon-bromine bond and the carbon-chlorine bond allows for selective, sequential cross-coupling reactions. Typically, the C-Br bond is more reactive in palladium-catalyzed reactions than the C-Cl bond. This enables the selective replacement of the bromine atom with one aryl group, followed by a subsequent reaction at the chlorine site to introduce a different group. This stepwise approach provides precise control over the final structure, allowing for the synthesis of highly specific, complex polyhalogenated biphenyls for research and as analytical standards. researchgate.net

Chemical Transformations and Environmental Fate Studies of 3 Bromo 5 Chlorobiphenyl

Abiotic Degradation Pathways of Halogenated Biphenyls

Halogenated biphenyls, a class of compounds including 3-Bromo-5-chlorobiphenyl, are known for their persistence in the environment. Their degradation can occur through non-biological (abiotic) processes, primarily driven by light and chemical oxidation. Purely abiotic chemical reactions, excluding photochemical processes, are generally considered an unlikely major environmental sink for these compounds. inchem.org The persistence of polybrominated biphenyls (PBBs) has been demonstrated in field studies where no significant decline in soil concentrations was observed over a three-year period. inchem.org

Photochemical degradation, or photolysis, is a significant abiotic pathway for the breakdown of halogenated aromatic compounds. This process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of carbon-halogen bonds. diva-portal.orgacs.org For a compound like this compound, the carbon-bromine bond is generally weaker and more susceptible to cleavage than the carbon-chlorine bond, suggesting that debromination would be a likely primary photochemical event.

When plastic materials containing polybrominated diphenyl ethers (PBDEs), which are structurally related to halogenated biphenyls, are exposed to UV radiation, they can undergo photolytic degradation to form polybrominated dibenzofurans (PBDFs). diva-portal.org Similarly, studies on chlorobiphenyls have shown they undergo photodegradation in aqueous and organic solvents. acs.org The process can be influenced by the presence of other substances that act as photosensitizers. acs.org The degradation of these compounds is often initiated by the homolytic cleavage of the carbon-halogen bond, leading to the formation of aryl radicals that can undergo further reactions.

Oxidative degradation is another key abiotic pathway that can transform halogenated biphenyls. This often involves advanced oxidation processes (AOPs) that generate highly reactive species, most notably the hydroxyl radical (•OH). nih.govmdpi.com These radicals can attack the aromatic rings of compounds like this compound, initiating a series of reactions that can lead to their breakdown.

One common AOP is the use of Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst. epa.gov This process was investigated as a method to degrade polychlorinated biphenyls (PCBs) in soil, with the goal of converting the contaminants into more easily biodegradable compounds. epa.gov The main source of hydroxylated PCBs (OH-PCBs) in the environment appears to be the metabolic hydroxylation by organisms, but they can also be formed abiotically through reactions with ubiquitous hydroxyl radicals. nih.gov The effectiveness of oxidative degradation can vary depending on the degree and position of halogenation on the biphenyl (B1667301) structure. For instance, studies on the transformation of different hydroxylated PCB congeners by enzymes show that congeners with fewer chlorine substituents are generally removed more effectively. nih.gov

The table below presents findings from a bench-scale study on the chemical oxidation of PCBs in soil using Fenton's reagent, illustrating the varying reduction percentages for different PCB homolog groups.

| PCB Homolog Group | Initial Concentration (ppm) | Final Concentration (ppm) | Percent Reduction (%) |

|---|---|---|---|

| Dichlorobiphenyls | 5.7 | 1.7 | 70 |

| Trichlorobiphenyls | 59 | 47 | 20 |

| Tetrachlorobiphenyls | 140 | 94 | 33 |

| Pentachlorobiphenyls | 110 | 96 | 13 |

| Hexachlorobiphenyls | 32 | 32 | 0 |

| Heptachlorobiphenyls | 4.2 | 4.2 | 0 |

Analytical Challenges and Intercomparison Exercises in the Environmental Analysis of Halogenated Biphenyl Congeners

The environmental analysis of halogenated biphenyls, including mixed halogenated congeners like this compound, presents significant analytical challenges. chromatographyonline.com The primary difficulty stems from the existence of a large number of possible congeners—209 for PCBs and 209 for PBBs—which have distinct physical and chemical properties. researchgate.net This complexity leads to major issues with co-elution, where multiple congeners are not separated by the gas chromatography (GC) column and are detected as a single peak. chromatographyonline.comnih.gov

To overcome these challenges, advanced analytical techniques are required. While gas chromatography with electron capture detection (GC-ECD) has been frequently used, mass spectrometry (MS) techniques are increasingly applied for better selectivity and sensitivity. oceanbestpractices.org For dioxin-like PCBs, which are often present at very low concentrations, high-resolution mass spectrometry (HRMS) is preferred. chromatographyonline.comoceanbestpractices.org Comprehensive two-dimensional gas chromatography (GC×GC) is another powerful technique that provides superior separation for complex mixtures of halogenated compounds. researchgate.netmmu.ac.uk Sample preparation is also a critical step, requiring extensive cleanup procedures to remove interfering compounds like lipids from biological samples. chromatographyonline.comoceanbestpractices.org

To ensure the quality and comparability of data generated by different laboratories, intercomparison exercises are organized. oceanbestpractices.orgoup.com In these studies, participating labs analyze the same certified reference materials or standardized solutions. The results often highlight discrepancies and help to identify sources of error, leading to improved and more harmonized analytical methods. oup.com For example, an early intercomparison exercise on chlorobiphenyls revealed that more than half of the participating laboratories had difficulty separating the peaks of CB 28 and CB 31, and that many used calibration solutions outside the linear range of the detector. oup.com

| CB Congener | Number of Labs | Consensus Value (pg/μL) | Standard Deviation (pg/μL) | Coefficient of Variation (%) |

|---|---|---|---|---|

| CB 28 | 47 | 111 | 12 | 10.8 |

| CB 52 | 47 | 81 | 12 | 14.8 |

| CB 101 | 47 | 85 | 9 | 10.6 |

| CB 118 | 47 | 78 | 8 | 10.3 |

| CB 138 | 47 | 87 | 9 | 10.3 |

| CB 153 | 47 | 90 | 9 | 10.0 |

| CB 180 | 47 | 82 | 9 | 11.0 |

Formation Mechanisms of Related Halogenated Aromatic Compounds in High-Temperature Processes (e.g., Combustion)

Halogenated aromatic compounds, including polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) and their mixed chloro/bromo analogues (PXDD/Fs), can be formed unintentionally during high-temperature industrial processes and in uncontrolled fires. pops.intresearchgate.net This is particularly relevant when materials containing halogenated flame retardants or other halogen sources are heated or burned. diva-portal.orgpops.int

There are two primary formation pathways:

Precursor Pathway : This involves the transformation of existing halogenated compounds. For brominated systems, this pathway is particularly important, as brominated flame retardants (BFRs) like polybrominated diphenyl ethers (PBDEs) can act as advanced precursors for PBDD/Fs, especially polybrominated dibenzofurans (PBDFs). researchgate.netdiva-portal.org This transformation can occur under thermal stress even during manufacturing and recycling processes, not just in combustion. researchgate.net

De Novo Synthesis : This pathway involves the formation of halogenated aromatic compounds from simpler, non-halogenated organic molecules and an inorganic halogen source (like HBr or HCl) in the presence of a catalyst, often copper, and oxygen at temperatures above 300°C. mdpi.comaaqr.org

The conditions of combustion significantly influence the formation of these compounds. Poor or incomplete combustion, such as in open burning, tends to increase the yield of PBDD/Fs because the precursor compounds are not fully destroyed. researchgate.netdiva-portal.org The presence of metals like copper can catalyze the formation reactions. mdpi.com The thermal treatment of waste printed circuit boards, which contain BFRs and copper, is a known source of brominated pollutants. aaqr.orggdut.edu.cn Studies have shown that the type of PBDD/F congeners formed can depend on the specific conditions, such as temperature and the amount of oxygen present. pops.int

Future Research Directions and Unexplored Avenues for 3 Bromo 5 Chlorobiphenyl

Development of Novel Catalytic Systems for Highly Selective Transformations

A significant area for future research lies in creating novel catalytic systems that can achieve highly selective transformations at either the bromine or chlorine position. The differential reactivity of the C-Br and C-Cl bonds is the key to this selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are standard methods for forming C-C bonds with halogenated biphenyls. researchgate.netuwindsor.ca However, achieving high chemoselectivity—the exclusive reaction at one halogen site while leaving the other intact—remains a challenge, particularly when creating complex, multifunctional molecules. uwindsor.caresearchgate.net

Future investigations should focus on ligand development for palladium and other transition metal catalysts (e.g., nickel). vulcanchem.comgoogle.com The steric and electronic properties of phosphine (B1218219) ligands, for instance, can profoundly influence the catalyst's activity and selectivity. acs.org Research into ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (DPDB) has already shown improved yields in the synthesis of sterically hindered polychlorinated biphenyls (PCBs). researchgate.netresearchgate.net The exploration of N-heterocyclic carbenes (NHCs) as ligands also presents a promising avenue for enhancing catalytic efficiency and selectivity in reactions involving challenging substrates like dihalogenated biphenyls. researchgate.net

Furthermore, the development of heterogeneous catalysts could offer significant advantages in terms of catalyst recovery and recycling, making synthetic processes more sustainable and cost-effective. google.com Flow chemistry, which allows for precise control over reaction parameters and can improve yield and purity, is another area ripe for exploration in the synthesis and transformation of 3-bromo-5-chlorobiphenyl derivatives. vulcanchem.com

| Catalyst System Type | Focus Area | Potential Advantages | Research Direction |

| Palladium-Ligand Complexes | Ligand modification (e.g., phosphines, NHCs) | Enhanced chemoselectivity (C-Br vs. C-Cl), improved yields for sterically hindered products. acs.orgresearchgate.netresearchgate.net | Design of ligands with specific steric and electronic properties to fine-tune reactivity at one halogen site. |

| Nickel-Based Catalysts | Alternative to palladium | Lower cost, different reactivity profiles, potential for unique transformations. vulcanchem.com | Adapting nickel-catalyzed cyclization and coupling methods for this compound. vulcanchem.com |

| Heterogeneous Catalysts | Solid-supported catalysts | Ease of separation, reusability, suitability for industrial-scale processes. google.com | Development of robust solid-phase catalysts for cross-coupling reactions. google.com |

| Flow Chemistry Systems | Continuous reactor technology | Improved reaction control, higher purity, enhanced safety and scalability. vulcanchem.com | Integration of optimized catalytic reactions into continuous flow systems for efficient production. vulcanchem.com |

Advanced Computational Modeling for Predictive Reactivity and Rational Design

Computational chemistry offers powerful tools for predicting the behavior of molecules like this compound, thereby guiding experimental work. Future research can leverage advanced computational models, such as Density Functional Theory (DFT), to gain deeper insights into its electronic structure and reactivity. researchgate.netnih.gov Such studies can predict which halogen is more susceptible to nucleophilic or oxidative attack under specific conditions, facilitating the rational design of selective synthetic strategies. vulcanchem.comresearchgate.net

For instance, DFT calculations can model the transition states of catalytic cycles, helping to explain the ligand-dependent selectivity observed in cross-coupling reactions. acs.org This predictive power can accelerate the discovery of optimal catalysts and reaction conditions, reducing the need for extensive empirical screening. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) models represent another important computational avenue. researchgate.netopen.ac.uk By correlating the structural features of this compound derivatives with their potential biological activity or material properties, QSAR can guide the synthesis of new compounds for specific applications. researchgate.net For example, modeling could be used to predict the optoelectronic properties of novel materials derived from this compound for use in organic electronics or to estimate the binding affinity of potential drug candidates to their biological targets. vulcanchem.comresearchgate.net

| Computational Method | Research Application | Objective | Potential Impact |

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Model transition states, predict bond dissociation energies, and analyze electronic properties to understand C-Br vs. C-Cl reactivity. researchgate.netnih.gov | Rational design of highly selective catalysts and reaction conditions; prediction of molecular geometries. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Toxicology & Drug Design | Correlate molecular descriptors of derivatives with biological activities (e.g., receptor binding, toxicity). researchgate.netopen.ac.uk | Prioritize synthetic targets for pharmaceuticals and agrochemicals; screen for potential hazards. |

| Molecular Dynamics (MD) Simulations | Material Science Applications | Simulate the behavior of polymers or liquid crystals incorporating the biphenyl (B1667301) scaffold. | Predict material properties like thermal stability, phase behavior, and electronic conductivity. |

| Optoelectronic Property Prediction | Organic Electronics | Calculate properties like HOMO/LUMO energy levels and band gaps for novel derivatives. vulcanchem.com | Guide the design of new materials for applications such as OLEDs. vulcanchem.com |

Exploration of Novel Synthetic Applications Beyond Established Fields

While halogenated biphenyls are recognized as intermediates, the specific potential of this compound as a building block for advanced materials and bioactive molecules is an area with significant room for growth. guidechem.comcymitquimica.com Its ability to undergo sequential, selective functionalization makes it an attractive scaffold for creating complex, precisely substituted molecules.

In materials science , this compound could serve as a precursor for novel organic electronic materials. vulcanchem.comcymitquimica.com For example, derivatives could be synthesized for use as electron-transport layers in Organic Light-Emitting Diodes (OLEDs) or as components of liquid crystals. vulcanchem.com The introduction of different functional groups at the bromine and chlorine positions allows for fine-tuning of the electronic and physical properties of the final material. vulcanchem.com

In medicinal chemistry , this compound can be used as a starting point for the synthesis of new therapeutic agents. vulcanchem.com Many biologically active compounds feature a biphenyl core, and the unique halogenation of this precursor provides two distinct handles for chemical modification. This could facilitate the creation of libraries of novel compounds for screening against various diseases, including cancer and microbial infections. vulcanchem.comossila.com For instance, related fluorinated phenols have been used to synthesize guanidinium (B1211019) derivatives with anticancer properties. ossila.com

In the field of agrochemicals , this compound could be used to develop new pesticides or herbicides. guidechem.compharmaffiliates.com The biphenyl structure is a common motif in agrochemical design, and the specific halogen pattern can influence the compound's efficacy and environmental persistence. cymitquimica.com

Q & A

Q. What are effective synthetic routes for 3-Bromo-5-chlorobiphenyl?

Methodological Answer: A common approach involves cross-coupling reactions, such as Suzuki-Miyaura coupling. For example, coupling 3-bromo-5-chlorophenylboronic acid with bromobenzene derivatives using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like tetrahydrofuran (THF). Optimize reaction conditions (temperature, catalyst loading) to improve yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How should researchers characterize this compound for structural confirmation?

Methodological Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS): High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 265.93 for C₁₂H₈BrCl).

- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or GC-MS for >95% purity validation .

Q. What precautions are necessary for handling and storing this compound?

Methodological Answer:

- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture to minimize hydrolysis .

- Safety: Use fume hoods, nitrile gloves, and lab coats. Halogenated aromatics may release toxic fumes upon decomposition; ensure proper ventilation and waste disposal .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electrophilic substitution sites. Molecular orbital analysis (HOMO/LUMO energies) identifies reactive regions. Compare results with experimental data (e.g., regioselectivity in nitration or halogenation reactions) to validate models .